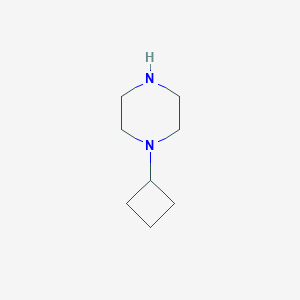

1-Cyclobutylpiperazine

説明

Structure

3D Structure

特性

IUPAC Name |

1-cyclobutylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(3-1)10-6-4-9-5-7-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJKCJYVIICABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314512 | |

| Record name | 1-Cyclobutylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132800-13-6 | |

| Record name | 1-Cyclobutylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132800-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclobutylpiperazine and Its Derivatives

Classical and Established Synthetic Routes to 1-Cyclobutylpiperazine

Traditional methods for synthesizing this compound primarily rely on two robust and well-documented strategies: reductive amination and N-alkylation.

Reductive Amination Strategies for Piperazine (B1678402) Ring Functionalization

Reductive amination is a widely utilized method for the formation of amines from a carbonyl compound and an amine via an imine intermediate. wikipedia.orgyoutube.com In the context of this compound synthesis, this typically involves the reaction of piperazine with cyclobutanone. The process can be carried out directly, where the carbonyl compound, amine, and reducing agent are combined in a single pot, or indirectly, where the imine intermediate is isolated before reduction. wikipedia.org

The reaction proceeds through the initial formation of a hemiaminal from the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of cyclobutanone. This is followed by the loss of a water molecule to form an iminium ion intermediate, which is then reduced to the final this compound product. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The use of NaBH3CN is particularly advantageous as it can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

A notable example involves the reductive amination of N-Boc piperazine with cyclobutanone, followed by deprotection to yield this compound dihydrochloride (B599025), a key intermediate in the synthesis of certain histamine (B1213489) H3 receptor antagonists. whiterose.ac.uk Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is also a viable direct reductive amination method. wikipedia.org For instance, the production of 1-cyclopentylpiperazine (B42781) has been achieved through the catalytic hydrogen reduction of piperazine and cyclopentanone (B42830) using a Raney-nickel or palladium catalyst. google.com

N-Alkylation Approaches in the Synthesis of this compound

N-alkylation is another cornerstone of classical amine synthesis and a direct route to this compound. This method involves the reaction of piperazine with a cyclobutyl halide, such as cyclobutyl bromide or chloride. googleapis.com The reaction is a nucleophilic substitution where the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the cyclobutyl halide, displacing the halide and forming the C-N bond.

To control the degree of alkylation and avoid the formation of undesired dialkylated products, it is common to use a large excess of the amine or to employ a protecting group strategy. For instance, N-acetylpiperazine can be alkylated, followed by hydrolysis of the acetyl group to yield the desired N-alkylpiperazine. researchgate.net While effective, direct alkylation can sometimes be less efficient and generate more byproducts compared to reductive amination. masterorganicchemistry.com

Modern and Environmentally Conscious Synthetic Approaches for this compound

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. This has led to the emergence of microwave-assisted synthesis, advanced catalytic methods, and modular strategies for constructing piperazine-containing molecules.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions. researchgate.netresearchgate.net This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to accelerated reaction rates. researchgate.net

In the context of piperazine derivatives, microwave heating has been successfully employed in nucleophilic aromatic substitution reactions to create complex molecules. For example, the synthesis of certain covalent inhibitors of the histamine H3 receptor involved the microwave-assisted reaction of piperazine moieties with pyrimidine (B1678525) cores at 150 °C. nih.govresearchgate.net Similarly, the synthesis of quinoline (B57606) thiosemicarbazones has been achieved in excellent yields through microwave-assisted condensation reactions. nih.gov The application of microwave irradiation has also been shown to significantly improve the yields of 2,3,4,5-tetrasubstituted pyrroles from the intramolecular cyclocondensation of enamines. mdpi.com While specific examples for the direct microwave-assisted synthesis of this compound are not prevalent in the provided search results, the general success of this technique for related piperazine chemistry suggests its high potential for this specific synthesis. researchgate.netnih.govevitachem.com

Catalytic Methods for Enhanced Efficiency and Selectivity in this compound Formation

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. rsc.org For the synthesis of piperazine and its derivatives, both intermolecular and intramolecular catalytic cyclizations are employed. researchgate.net

Recent advancements have focused on the use of earth-abundant and environmentally benign metal catalysts, such as iron, to replace more expensive and toxic noble metals. rsc.org Gold nanoparticles supported on various materials have also shown unique catalytic properties in liquid-phase reactions, including the N-alkylation of amines with alcohols. d-nb.info Furthermore, cobalt catalysts have been developed for the reductive amination of ketones to primary amines under very mild conditions, outperforming some noble metal catalysts. d-nb.info

In the synthesis of asymmetrically substituted piperazine scaffolds, titanium and zirconium catalysts have been utilized for the efficient and modular synthesis from simple amines and alkynes. nih.gov The "borrowing hydrogen" approach, often employing ruthenium catalysts, allows for the N-alkylation of amines with alcohols, presenting a greener alternative to the use of alkyl halides. whiterose.ac.uk

Modular Synthetic Strategies for Constructing Piperazine-Based Scaffolds

Modular synthesis offers a powerful approach to generate diverse libraries of complex molecules from simple, interchangeable building blocks. rsc.orgresearchgate.net This strategy is particularly valuable for the construction of piperazine-based scaffolds, which are prevalent in bioactive compounds. rsc.orgcwu.edu

One such modular approach involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks that can be combined in various ways to produce a range of piperazine, 1,4-diazepine, and 1,5-diazocane scaffolds with different substitution patterns and stereochemistry. rsc.orgresearchgate.net Another strategy, the Castagnoli-Cushman reaction, utilizes aldehydes, amines, and anhydrides to construct vicinally functionalized azaheterocycles in a highly diastereoselective and modular fashion. cwu.edu These methods provide efficient and flexible routes to novel piperazine derivatives that would be difficult to access through traditional synthetic methods. nih.govdntb.gov.ua

Table of Synthetic Methodologies for Piperazine Derivatives

| Methodology | Reactants | Key Features | Catalyst/Reagent Examples |

|---|---|---|---|

| Reductive Amination | Piperazine, Cyclobutanone | One-pot synthesis, good yields | NaBH3CN, NaBH(OAc)3, H2/Pd |

| N-Alkylation | Piperazine, Cyclobutyl Halide | Direct C-N bond formation | K2CO3 (base) |

| Microwave-Assisted Synthesis | Piperazine derivatives, various electrophiles | Accelerated reaction rates, improved yields | - |

| Catalytic Methods | Amines, Alcohols/Alkynes | High efficiency and selectivity, greener process | Ru, Ti, Zr, Au, Co catalysts |

| Modular Synthesis | Building blocks (e.g., sulfamidates, aldehydes) | High diversity of products, complex scaffolds | - |

Synthesis of High-Value Pharmaceutical Intermediates Incorporating the this compound Moiety

The this compound scaffold is a crucial building block in the synthesis of various high-value pharmaceutical intermediates, particularly for developing novel therapeutic agents. Its incorporation into larger molecules often imparts desirable pharmacokinetic and pharmacodynamic properties. Researchers have developed several synthetic routes to integrate this moiety into complex molecular architectures, primarily targeting receptors involved in neurological and inflammatory pathways.

A significant application of this compound is in the creation of histamine H3 receptor antagonists. whiterose.ac.uk One such intermediate is generated through the reductive amination of N-Boc piperazine with cyclobutanone, followed by deprotection and subsequent acylation. whiterose.ac.uk This pathway leads to the formation of compounds like 4-{(1S,2S)-2-[(4-cyclobutylpiperazin-1-yl)carbonyl]-cyclopropyl}-benzamide, a potent histamine H3 receptor antagonist. whiterose.ac.ukgoogle.com The synthesis involves coupling this compound dihydrochloride with a carboxylic acid precursor, often facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). whiterose.ac.uk

Another class of valuable intermediates includes spiro compounds. For instance, a series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives has been synthesized. nih.gov These compounds also exhibit high affinity for the histamine H3 receptor. nih.gov The synthesis leverages the nucleophilic nature of the secondary amine in this compound to react with appropriate electrophilic partners, thereby constructing the final spirocyclic system. nih.gov

Furthermore, the this compound unit is utilized in the synthesis of pyrimidine-based covalent ligands. researchgate.net In these syntheses, the piperazine nitrogen acts as a nucleophile, displacing a leaving group on a pyrimidine ring, such as a chlorine atom activated by phosphorus oxychloride (POCl3). researchgate.net This reaction covalently links the cyclobutylpiperazine moiety to the pyrimidine core, forming intermediates for targeted therapies. researchgate.net

The versatility of this compound extends to its use in manganese(III) acetate-mediated radical cyclizations to create novel piperazine-substituted dihydrofuran derivatives. nih.gov This method involves the reaction of unsaturated alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds, demonstrating an advanced application of radical chemistry to generate complex heterocyclic systems. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Pharmaceutical Intermediate | Therapeutic Target/Application | Synthetic Approach |

|---|---|---|

| 4-{(1S,2S)-2-[(4-Cyclobutylpiperazin-1-yl)carbonyl]-cyclopropyl}-benzamide | Histamine H3 Receptor Antagonist | Amide coupling of this compound with a cyclopropyl-benzamide precursor. whiterose.ac.ukgoogle.com |

| 1'-Cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] Derivatives | Histamine H3 Receptor Antagonist | Nucleophilic substitution/coupling with spiro[benzopyran-2,4'-piperidine] precursors. nih.gov |

| Pyrimidine-based Covalent Ligands | Targeted Covalent Inhibitors | Nucleophilic substitution of an activated pyrimidine ring with this compound. researchgate.net |

| Piperazine-substituted Dihydrofurans | Novel Heterocyclic Scaffolds | Mn(OAc)3-mediated radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyls. nih.gov |

Chromatographic and Spectroscopic Techniques for Synthetic Mixture Resolution and Purity Assessment

The purification and characterization of this compound and its derivatives rely on a combination of modern chromatographic and spectroscopic methods. These techniques are essential for resolving components of synthetic mixtures, assessing purity, and confirming the chemical structure of the final products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purity assessment of this compound derivatives. Reversed-phase HPLC, commonly using a C18 column, is effective for separating the target compound from impurities. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water containing an additive like 0.1% trifluoroacetic acid (TFA), with UV detection often set around 210 nm. However, for certain piperazine derivatives, particularly after derivatization (e.g., with dansyl chloride), reversed-phase systems can show poor retention for the parent amine or excessively strong retention for the derivative. researchgate.net In such cases, normal-phase chromatography may be required to achieve effective separation. researchgate.net

Thin-Layer Chromatography (TLC) is also employed for rapid screening and monitoring of reaction progress. unite.it Using a silica (B1680970) gel plate as the stationary phase and a suitable solvent system, TLC can quickly separate the product from starting materials and byproducts, which are then visualized, for example, with Dragendorff's reagent for nitrogen-containing compounds. unite.it

Table 2: Chromatographic Methods for this compound and Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

|---|---|---|---|---|

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | UV (210 nm) | Purity assessment, quantitative analysis. |

| HPLC (Normal-Phase) | Silica, Cyano (CN) | Hexane/2-Propanol (gradient) | UV, DAD | Separation of derivatives, analysis of compounds with poor retention in RP-HPLC. researchgate.net |

| TLC | Silica Gel 60 F254 | Toluene-n-hexane-diethylamine (e.g., 9:1:0.3, v/v/v) | UV light, Dragendorff's reagent | Reaction monitoring, qualitative analysis. unite.it |

Spectroscopic Techniques

A suite of spectroscopic methods is used to elucidate the structure and confirm the identity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation. chemscene.com In the ¹H NMR spectrum of this compound, characteristic signals include the cyclobutyl protons, which typically appear as multiplets in the δ 1.8–2.5 ppm range, and the piperazine ring protons, which resonate at approximately δ 2.6–3.4 ppm. For derivatives, these chemical shifts will change depending on the substitution. Purity can also be assessed by NMR, with research-grade materials often showing >97% purity. chemscene.com

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to validate the molecular weight of the synthesized compound. For this compound derivatives, the protonated molecule [M+H]⁺ is typically observed, allowing for confirmation of the molecular formula.

Vibrational Spectroscopy (FT-IR and FT-Raman) : Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy provide information about the functional groups present in the molecule. researchgate.net The spectra of this compound have been experimentally recorded and analyzed, with vibrational assignments supported by theoretical calculations using Density Functional Theory (DFT). researchgate.net For instance, the C-N stretching vibration in a related ligand was observed around 1090-1101 cm⁻¹. researchgate.net

UV-Visible Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is often employed as a detection method in HPLC. researchgate.netwhoi.edu The analysis can be enhanced by derivative spectroscopy, where the first or higher derivative of the absorbance spectrum is used to resolve overlapping peaks and reduce background interference. whoi.edu

Theoretical calculations, particularly Density Functional Theory (DFT), are increasingly used alongside experimental spectroscopy. researchgate.netresearchgate.net These computational methods help in assigning vibrational frequencies, predicting NMR chemical shifts, and understanding the electronic properties of the molecule, thereby providing a deeper and more confident structural analysis. researchgate.netresearchgate.net

Table 3: Spectroscopic Data for Characterization

| Technique | Information Obtained | Key Findings for this compound & Derivatives |

|---|---|---|

| ¹H NMR | Proton environment, structural connectivity | Cyclobutyl protons (δ 1.8–2.5 ppm), Piperazine protons (δ 2.6–3.4 ppm). |

| ¹³C NMR | Carbon skeleton | Confirms carbonyl groups in derivatives (e.g., δ 170–175 ppm for an amide). |

| Mass Spectrometry (ESI-MS) | Molecular Weight | Observation of the [M+H]⁺ ion confirms the molecular formula. |

| FT-IR / FT-Raman | Functional groups, vibrational modes | Experimental spectra are correlated with DFT calculations for accurate vibrational assignment. researchgate.net |

| UV-Visible | Electronic transitions, quantification | Used for detection in chromatography; derivative spectra can enhance resolution. whoi.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound dihydrochloride |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 1'-Cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] |

| 4-{(1S,2S)-2-[(4-Cyclobutylpiperazin-1-yl)carbonyl]-cyclopropyl}-benzamide |

| Acetonitrile |

| Cyclobutanone |

| Dansyl chloride |

| N-Boc piperazine |

| Phosphorus oxychloride |

Application of 1 Cyclobutylpiperazine in Medicinal Chemistry and Drug Discovery Programs

The Role of 1-Cyclobutylpiperazine as a Privileged Scaffold in Contemporary Drug Design

In the realm of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to a range of different biological targets. mdpi.com The piperazine (B1678402) ring itself is considered a privileged structure due to its favorable physicochemical properties, which can enhance the solubility, bioavailability, and pharmacokinetic profile of a drug candidate. mdpi.commdpi.comnih.gov

The addition of a cyclobutyl group to the piperazine moiety, creating this compound, introduces further advantages. The cyclobutyl ring, a four-membered carbocycle, is increasingly utilized in drug design for its ability to:

Introduce conformational restriction: The rigid, puckered structure of the cyclobutyl ring can limit the flexibility of a molecule, which can lead to a more favorable binding entropy upon interaction with a receptor. ru.nlnih.gov

Fill hydrophobic pockets: The cyclobutyl group can effectively occupy hydrophobic regions within a target's binding site, contributing to increased potency. nih.gov

Act as an aryl isostere: In some cases, the cyclobutyl ring can mimic an aromatic ring, offering a non-planar alternative that can improve metabolic stability. nih.gov

Direct key pharmacophores: The specific orientation of the cyclobutyl ring can position other essential functional groups for optimal interaction with the target. nih.gov

The combination of the versatile piperazine core with the unique properties of the cyclobutyl group makes this compound a highly attractive building block for creating libraries of diverse compounds with the potential for a wide range of biological activities. nih.govmdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have provided crucial insights for optimizing their therapeutic potential.

Elucidation of Key Pharmacophoric Elements and Their Optimization

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. nih.gov For this compound derivatives, the key pharmacophoric elements typically include:

A basic nitrogen atom within the piperazine ring, which often forms a crucial interaction with an acidic residue in the target protein. mdpi.com

The lipophilic cyclobutyl group, which contributes to binding in hydrophobic pockets.

A linker region that connects the this compound moiety to another part of the molecule.

A second terminal group, which can be varied to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Optimization of these elements is a key focus of medicinal chemistry efforts. For instance, in the development of histamine (B1213489) H3 receptor antagonists, the nature of the linker and the terminal group have been extensively modified to enhance binding affinity and selectivity. ncn.gov.pl

Impact of the Cyclobutyl Ring on Ligand-Receptor Binding and Selectivity

The cyclobutyl ring plays a multifaceted role in the interaction between a ligand and its receptor. Its puckered conformation allows it to fit into specific, non-planar hydrophobic pockets within a binding site. nih.gov This can lead to a significant increase in binding affinity compared to more flexible or planar substituents.

Furthermore, the stereochemistry of the cyclobutyl ring can be critical for selectivity. For example, studies on cis-substituted cyclobutyl-4-aminoimidazole inhibitors of cyclin-dependent kinases (CDKs) have shown that the cyclobutyl group can facilitate deep penetration into the substrate-binding pocket, leading to improved potency and selectivity for CDK5 over CDK2. plos.org The orientation of substituents on the cyclobutyl ring can dictate the precise interactions with amino acid residues, thereby influencing the selectivity profile of the compound.

Influence of Piperazine Substitution Patterns on Biological Efficacy and Selectivity

The substitution pattern on the piperazine ring is another critical determinant of biological activity. Modifications at the N4-position of the piperazine ring can dramatically alter a compound's efficacy and selectivity. For instance, in a series of vindoline (B23647) derivatives with anticancer activity, the nature of the substituent on the piperazine ring was found to be crucial. N-alkyl derivatives were generally more active than N-acyl analogs, and specific substitutions like N-(4-trifluoromethylphenyl) and N-[4-(trifluoromethyl)benzyl] resulted in significantly higher efficacy. mdpi.com

Similarly, in the context of histamine H3 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) moiety can significantly impact selectivity for other receptors, such as sigma-1 receptors. nih.govnih.gov The choice of substituent on the second nitrogen of the piperazine ring is a key strategy for fine-tuning the pharmacological profile of a drug candidate. jneonatalsurg.com

Investigations into Specific Biological Targets Modulated by this compound-Containing Compounds

The versatility of the this compound scaffold has led to its incorporation into compounds targeting a variety of biological systems.

Histamine H3 Receptor Antagonism and Inverse Agonism

One of the most well-documented applications of this compound is in the development of histamine H3 receptor (H3R) antagonists and inverse agonists. researchgate.net The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. mdpi.comgoogle.com Antagonists and inverse agonists of this receptor have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment and sleep disorders. researchgate.netgoogle.com

Numerous studies have reported the synthesis and evaluation of this compound derivatives as potent and selective H3R ligands. mdpi.comnih.gov For example, the compound 4-((1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide, also known as AZD-5213, is a known H3R antagonist. medkoo.com

The general pharmacophore for many H3R antagonists includes a basic amine (provided by the piperazine ring), a central core, and a lipophilic region, where the cyclobutyl group can serve effectively. nih.gov The this compound moiety often acts as the basic "anchor" that interacts with key acidic residues in the H3R binding site, such as D114. mdpi.com

Table 1: Selected this compound Derivatives and their Biological Activity

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4-((1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide (AZD-5213) | Histamine H3 Receptor | Antagonist | medkoo.com |

| Covalent isothiocyanate ligand 44 | Histamine H3 Receptor | Inverse agonist | mdpi.com |

| Compound 37 (a 2-alkyl-pyrimidine derivative) | Histamine H3 Receptor | High binding affinity | mdpi.com |

Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. rsc.orgwikipedia.orgnih.gov This pathway is crucial for DNA and RNA synthesis, making IMPDH a validated target for immunosuppressive, antiviral, and anticancer therapies. wikipedia.orgnih.govnih.govnovocib.com B and T lymphocytes are particularly dependent on the de novo purine (B94841) synthesis pathway, rendering IMPDH an attractive target for immunosuppression. wikipedia.org

While direct evidence linking this compound to IMPDH inhibition is not prominently featured in the reviewed literature, the piperazine scaffold itself is a common feature in various IMPDH inhibitors. For example, research into analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) has been conducted to explore their inhibitory activity against Mycobacterium tuberculosis IMPDH. nih.gov These studies highlight the importance of the piperazine ring in the structure-activity relationship of IMPDH inhibitors. nih.gov Given the versatility of the this compound moiety, its potential incorporation into novel IMPDH inhibitor scaffolds remains an area for future exploration. The development of selective inhibitors for microbial IMPDH is of particular interest for creating new antimicrobial agents. rsc.orgnih.gov

| Enzyme | Function | Therapeutic Relevance | Reference |

| IMPDH | Catalyzes the conversion of IMP to XMP in guanine nucleotide synthesis | Immunosuppression, Antiviral, Anticancer, Antimicrobial | nih.gov, rsc.org, wikipedia.org, novocib.com |

Table 2: Overview of Inosine-5′-monophosphate Dehydrogenase (IMPDH)

Exploration of Other Emerging Therapeutic Targets

The this compound scaffold has also been investigated in the context of other therapeutic targets beyond the H3R and IMPDH. For example, piperazine and piperidine derivatives have been studied for their dual antagonist activity at the histamine H3 and sigma-1 (σ1) receptors. ugr.es The σ1 receptor is implicated in a variety of cellular functions and is considered a potential target for neurological and psychiatric conditions. The potential for a synergistic effect from dual H3R and σ1R modulation has been a motivating factor in this research. ugr.es

Furthermore, patent literature reveals the inclusion of this compound in the synthesis of 1H-indol-5-yl-piperazin-1-yl-methanone derivatives, which have been explored for their potential in treating obesity-related disorders. epo.org Additionally, the lysine-specific demethylase 1 (LSD1) has emerged as a promising therapeutic target in oncology, and compounds containing a cyclobutylpiperazine-1-carboxylate moiety have been noted in related research contexts. core.ac.ukunito.it

Preclinical Pharmacological and Mechanistic Investigations of this compound-Containing Compounds

Preclinical studies are a cornerstone of the drug development process, providing essential information on the safety and efficacy of a new chemical entity before it can be tested in humans. sfda.gov.satexilajournal.com These investigations encompass a range of in vitro and in vivo assessments to characterize the pharmacological profile of a drug candidate. texilajournal.com

In Vitro Efficacy, Potency, and Selectivity Profiling

In vitro assays are fundamental for determining the efficacy, potency, and selectivity of a compound at its intended biological target. d-nb.info For compounds containing the this compound moiety, this involves a battery of tests to quantify their activity. For instance, in the development of H3R ligands, in vitro binding assays are used to measure the affinity of the compound for the receptor, often expressed as the Ki or IC50 value. ncn.gov.pl Functional assays, such as [35S]GTPγS binding, are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. nih.gov

Selectivity profiling is crucial to ensure that a compound interacts primarily with its intended target, thereby minimizing the potential for off-target side effects. researchgate.net This is typically achieved by screening the compound against a panel of other receptors, enzymes, and ion channels. researchgate.net For example, a this compound-containing compound demonstrated a selective profile when tested against a panel of 144 secondary pharmacological targets. researchgate.net In other research, piperazine-linked bisbenzamidines were evaluated for their in vitro activity against Pneumocystis carinii and for their toxicity against human tumor cell lines, with some compounds showing high potency and low toxicity. nih.govnih.gov

| Assay Type | Purpose | Example Parameter | Reference |

| Binding Assay | Measures affinity for the target receptor | Ki, IC50 | ncn.gov.pl |

| Functional Assay | Determines the functional effect on the target | Agonism, Antagonism, Inverse Agonism | nih.gov |

| Selectivity Panel | Assesses binding to off-targets | % Inhibition at a given concentration | researchgate.net |

| Cytotoxicity Assay | Measures toxicity to cells | IC50 | nih.gov, nih.gov |

Table 3: Common In Vitro Assays in Preclinical Profiling

In Vivo Pharmacodynamic Assessments and Target Engagement Studies

In vivo studies in animal models are conducted to evaluate the pharmacological effects of a compound in a living organism and to confirm that the drug engages with its target in the intended manner. bccrc.casygnaturediscovery.com Pharmacodynamic (PD) assessments measure the physiological and biochemical effects of the drug over time. bccrc.ca For H3R antagonists containing the this compound moiety, PD studies might involve measuring changes in neurotransmitter levels in the brain or assessing behavioral outcomes related to wakefulness or cognition. epa.gov

Target engagement studies provide direct evidence that the drug is binding to its intended target in vivo. bccrc.ca This can be achieved through techniques like ex vivo receptor binding assays or in vivo imaging with PET. researchgate.netresearchgate.net These studies are critical for establishing a clear link between the administered dose, the concentration of the drug at the target site, and the observed pharmacological response. sygnaturediscovery.com Telemetry in conscious, freely moving animals is often considered the gold standard for assessing physiological parameters in preclinical safety pharmacology studies. vivonics-preclinical.com The data from these preclinical in vivo studies are vital for informing the design of first-in-human clinical trials. sfda.gov.sanuvisan.com

Advanced Spectroscopic and Computational Investigations of 1 Cyclobutylpiperazine

Vibrational Spectroscopy Studies for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the complex molecular structure of 1-Cyclobutylpiperazine. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignment

The Fourier Transform Infrared (FT-IR) spectrum of this compound has been experimentally recorded in the 4000–10 cm⁻¹ range. researchgate.netresearchgate.net Theoretical calculations, specifically using the B3LYP/6-31++G(d,p) method, have been employed to predict the vibrational frequencies. A detailed assignment of the observed bands to specific vibrational modes has been carried out, aided by these quantum chemical calculations.

Key vibrational modes identified in the FT-IR spectrum include the N-H stretching vibrations, which are characteristic of the piperazine (B1678402) ring. The C-H stretching modes of the cyclobutyl and piperazine rings are also prominent. Additionally, various bending and deformation modes, such as CH₂ scissoring, twisting, and wagging, as well as C-N and C-C stretching vibrations, contribute to the unique infrared signature of the molecule. The calculated frequencies, after appropriate scaling, show good agreement with the experimental data, validating the accuracy of the computational model.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 3200 | 3205 | N-H stretching |

| 2968, 2928 | 2970, 2931 | Asymmetric and symmetric CH₂ stretching (cyclobutyl) |

| 2820 | 2822 | CH₂ stretching (piperazine) |

| 1455 | 1458 | CH₂ scissoring |

| 1328 | 1330 | CH₂ wagging |

| 1130 | 1132 | C-N stretching |

| 998 | 1000 | C-C stretching |

Note: The calculated frequencies are scaled values obtained from DFT calculations.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis and Vibrational Mode Characterization

Complementing the FT-IR data, the Fourier Transform Raman (FT-Raman) spectrum of this compound has been recorded in the 4000–50 cm⁻¹ region. researchgate.netresearchgate.net This technique provides information about the vibrational modes that involve a change in polarizability, offering a more complete picture of the molecule's vibrational behavior.

The FT-Raman spectrum confirms the presence of the key functional groups and structural features of this compound. The symmetric C-H stretching vibrations of the alkyl groups are typically strong in the Raman spectrum. Ring breathing modes of both the piperazine and cyclobutyl rings are also characteristic features. The combination of FT-IR and FT-Raman data allows for a comprehensive characterization of the vibrational modes. researchgate.net

Density Functional Theory (DFT) Calculations and Advanced Molecular Modeling

Density Functional Theory (DFT) has been instrumental in providing deep insights into the molecular properties of this compound. researchgate.netresearchgate.netresearchgate.net These computational methods allow for the exploration of its conformational landscape, the precise calculation of its vibrational frequencies, and a detailed analysis of its electronic structure.

Conformational Analysis and Identification of Stable Isomers

Conformational analysis of this compound has been performed to identify its most stable geometric arrangements. researchgate.net The flexibility of the piperazine and cyclobutyl rings gives rise to several possible conformers. Theoretical calculations have explored different conformations, including those with the cyclobutyl group in equatorial and axial positions relative to the piperazine ring. These studies have determined the relative energies of these conformers, identifying the most energetically favorable structures. researchgate.net

Quantum Chemical Calculations of Vibrational Frequencies and Comparison with Experimental Data

Quantum chemical calculations, primarily using the B3LYP hybrid density functional theory method with the 6-31++G(d,p) basis set, have been conducted to compute the harmonic vibrational frequencies of this compound. researchgate.netresearchgate.netresearchgate.net These theoretical frequencies are then compared with the experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net The close agreement between the scaled theoretical frequencies and the experimental values provides strong support for the accuracy of both the experimental assignments and the computational model used. researchgate.net This comparative analysis is crucial for a reliable and detailed understanding of the molecule's vibrational spectrum.

Analysis of Electronic Structure, Charge Distribution, and Reactivity Descriptors

The electronic properties of this compound have been investigated through DFT calculations. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter in determining the molecule's reactivity.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) have been mapped to identify the regions of the molecule that are electron-rich and electron-poor. This information is valuable for predicting the sites of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis has also been employed to study hyperconjugative interactions and charge delocalization within the molecule, contributing to a deeper understanding of its stability and electronic structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

In the realm of modern drug discovery and molecular biology, computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interactions between a ligand, such as this compound, and its biological target. nih.govmdpi.com These in silico methods provide profound insights into the binding modes, affinities, and the dynamic behavior of ligand-protein complexes, thereby guiding the rational design of more potent and selective therapeutic agents. nih.govmdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. biomedpharmajournal.orgfip.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring these poses using a scoring function to estimate the binding affinity. meilerlab.org This allows for the identification of the most likely binding mode and provides a static snapshot of the interaction. For a molecule like this compound, docking studies could elucidate how the cyclobutyl and piperazine moieties fit into the binding pocket of a target receptor, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the general methodology can be described. The 3D structure of this compound would first be generated and optimized. Concurrently, the three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). mdpi.com Docking software would then be used to place the ligand into the defined binding site of the protein. The output would be a series of binding poses ranked by their predicted binding energy.

To illustrate the potential interactions, a hypothetical docking scenario is presented below. The data in this table is for illustrative purposes to demonstrate the type of information that would be generated from a molecular docking study and is not based on published experimental results for this compound.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.2 | ASP-145, LYS-88 | Hydrogen Bond |

| VAL-70, LEU-133 | Hydrophobic | ||

| Hypothetical GPCR B | -7.5 | TYR-250, PHE-180 | Pi-Pi Stacking |

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules according to the laws of classical mechanics. youtube.com This allows for the assessment of the stability of the predicted binding pose, the flexibility of the protein and ligand, and the calculation of more accurate binding free energies. nih.govcecam.org

An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. mdpi.com The simulation would then be run for a specific period, tracking the trajectory of each atom. Analysis of the trajectory can reveal important information about the stability of the key interactions identified in the docking study and any conformational changes that may occur upon ligand binding. mdpi.com

The stability of the complex can be assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD value suggests a stable binding mode. mdpi.com Furthermore, the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Value |

|---|---|

| Simulation Software | GROMACS, AMBER, NAMD, or CHARMM mdpi.com |

| Force Field | AMBER, CHARMM, or OPLS |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 bar |

Future Perspectives and Emerging Research Avenues for 1 Cyclobutylpiperazine

Integration with Artificial Intelligence and Machine Learning in De Novo Drug Design and Optimization

The convergence of computational power and biochemical understanding is opening new frontiers for compounds like 1-cyclobutylpiperazine. Artificial intelligence (AI) and machine learning (ML) are becoming instrumental in accelerating the notoriously slow and expensive process of drug discovery. These technologies can analyze vast datasets of chemical structures and biological activities to predict the properties of novel molecules, design new drug candidates from scratch (de novo design), and optimize existing scaffolds for enhanced efficacy and safety.

For the this compound scaffold, AI and ML algorithms can be trained on existing libraries of piperazine-containing compounds and their known biological targets. nih.gov This allows for the generation of predictive models that can:

Identify Novel Derivatives: By learning the structure-activity relationships (SAR) of the piperazine (B1678402) core, AI can propose novel modifications to the this compound structure that are likely to exhibit high affinity and selectivity for specific biological targets. mdpi.com

Optimize Pharmacokinetic Properties: ML models can predict absorption, distribution, metabolism, and excretion (ADME) properties, guiding the design of this compound analogs with improved drug-like characteristics. nih.gov

Expand Target Space: These computational tools can screen virtual libraries of this compound derivatives against a wide array of protein structures, helping to identify potential interactions with previously unexplored biological targets and suggesting new therapeutic avenues. absci.com

The integration of AI promises to rationalize the design process, reducing the reliance on costly and time-consuming trial-and-error synthesis and screening, thereby accelerating the journey from a promising scaffold to a clinical candidate.

Exploration of Novel and Sustainable Synthetic Methodologies for Large-Scale Production

As derivatives of this compound advance through the drug development pipeline, the need for efficient, scalable, and environmentally conscious manufacturing processes becomes critical. Traditional multi-step syntheses of monosubstituted piperazines often rely on protecting groups, which can be inefficient and generate significant waste. mdpi.com Modern research is focused on developing greener and more economical alternatives.

Emerging strategies that could be applied to the large-scale synthesis of this compound include:

Catalytic C-H Functionalization: Recent advances in photoredox catalysis and transition-metal catalysis allow for the direct functionalization of C-H bonds on the piperazine ring. mdpi.comnsf.gov These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical route to diverse derivatives. mdpi.comnsf.gov

Flow Chemistry: The use of flow reactors, potentially combined with microwave irradiation, can enhance reaction efficiency, shorten reaction times, and allow for safer, continuous production on a larger scale compared to traditional batch processes. mdpi.com

Borrowing Hydrogen Approach: This catalytic method uses simple alcohols, like cyclobutanol, to alkylate amines, such as piperazine, producing water as the only byproduct. This approach is highly atom-economical and aligns with green chemistry principles. whiterose.ac.uk

| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Catalytic C-H Functionalization | Directly modifies C-H bonds on the piperazine ring, bypassing the need for protecting groups. | Increased atom economy, reduced number of synthetic steps, access to novel derivatives. | mdpi.comnsf.govnsf.gov |

| Flow Chemistry / Microwave-Assisted Synthesis | Utilizes continuous flow reactors, often with microwave heating, to accelerate reactions. | Faster reaction times, improved scalability, enhanced safety and control. | mdpi.com |

| Green Catalysis | Employs recyclable catalysts like metal-based ionic liquids in one-pot reactions. | Reduced environmental impact, lower costs, increased efficiency. | gyanvihar.org |

| Borrowing Hydrogen | Catalytic alkylation of amines with alcohols, where water is the sole byproduct. | High atom economy, environmentally friendly, uses readily available starting materials. | whiterose.ac.uk |

Expansion into Underexplored Biological Target Classes and Therapeutic Areas

While this compound is a known component of ligands for targets like the histamine (B1213489) H3 receptor, its structural features suggest a much broader therapeutic potential. mdpi.comnih.gov The piperazine ring is considered a "privileged scaffold" because it can interact with a wide variety of biological targets, and researchers are actively exploring its application in new disease contexts. nih.govnih.gov

Future research will likely focus on:

Neurodegenerative and Psychiatric Disorders: The piperazine moiety is present in drugs targeting various central nervous system (CNS) receptors. frontiersin.org New derivatives of this compound could be designed as modulators for targets implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, or depression. researchgate.net

Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperazine ring. mdpi.com The exploration of this compound analogs as inhibitors of novel cancer-related targets, such as Monoamine Oxidase-A (MAO-A), represents a promising avenue. mdpi.comnih.gov

Infectious Diseases: The piperazine core has a long history in anti-parasitic drugs and is being investigated for new antibacterial and antiviral agents. nih.govgyanvihar.org

Multi-Target Ligands: A growing strategy in drug discovery is the design of single molecules that can modulate multiple targets involved in a complex disease. The versatile nature of the this compound scaffold makes it an ideal starting point for developing such multi-target agents for diseases like Alzheimer's. frontiersin.org

| Therapeutic Area | Potential Biological Target Class | Rationale | Reference |

|---|---|---|---|

| CNS Disorders | GPCRs (e.g., Histamine, Serotonin, Dopamine Receptors) | The piperazine scaffold is a common feature in CNS-active drugs and can be modified to achieve desired receptor selectivity and brain penetration. | mdpi.comfrontiersin.orgresearchgate.net |

| Oncology | Kinases, Enzymes (e.g., MAO-A) | Piperazine is a key structural element in many approved kinase inhibitors and can be adapted to target other enzymes involved in tumor progression. | mdpi.commdpi.comnih.gov |

| Infectious Diseases | Various bacterial, viral, or parasitic proteins | The piperazine core has established anti-infective properties and serves as a template for new agents to combat drug resistance. | nih.govgyanvihar.org |

Development of Advanced Analytical Techniques for Real-Time Monitoring and Characterization of this compound in Complex Systems

The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices is essential for preclinical and clinical development. While standard methods like liquid chromatography-mass spectrometry (LC-MS) are widely used, there is a continuous drive to develop more sensitive, rapid, and robust analytical techniques. mdpi.comnih.gov

Future advancements are expected in:

High-Resolution Mass Spectrometry (HRMS): HRMS offers superior specificity and sensitivity for identifying and quantifying compounds in complex mixtures, such as blood plasma or tissue extracts, and for characterizing unknown metabolites.

Improved Chromatographic Separation: The development of novel stationary phases and ultra-performance liquid chromatography (UPLC) systems can lead to faster analysis times and better separation of this compound from structurally similar compounds and isomers. nih.gov

Real-Time Monitoring: The ultimate goal is the development of techniques, potentially based on biosensors or specialized probes, that could allow for the real-time monitoring of drug concentrations directly within living systems, providing invaluable pharmacokinetic and pharmacodynamic data.

Validated Methodologies: Establishing fully validated analytical procedures according to international guidelines is crucial for ensuring data reliability. This involves rigorous testing of specificity, linearity, accuracy, precision, and limits of detection and quantification. ich.orgresearchgate.net

| Technique | Advancement | Impact on this compound Research | Reference |

|---|---|---|---|

| UPLC-MS/MS | Increased separation efficiency and sensitivity for detecting low concentrations. | Enables rapid and accurate quantification in biological samples (e.g., hair, serum, urine). | mdpi.comnih.gov |

| GC-MS | Effective for qualitative analysis, often requiring derivatization for piperazines. | Provides structural confirmation and identification in seized materials or for metabolic studies. | researchgate.netrsc.org |

| Method Validation (ICH Q2(R1)) | Standardized protocols to ensure accuracy, precision, and reliability. | Critical for regulatory submission and ensuring the quality of data from preclinical and clinical studies. | ich.org |

Role in the Development of Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound can serve as a versatile scaffold for creating chemical biology tools. These tools are indispensable for dissecting complex biological pathways and validating new drug targets. acs.orgyoutube.com By chemically modifying the this compound structure, researchers can create probes to investigate the function and localization of its target proteins within living cells.

Future applications in this area include:

Activity-Based Probes (ABPs): These probes can be designed from the this compound scaffold to covalently label a specific target enzyme, allowing for the visualization and quantification of enzyme activity directly in a cellular context. acs.org

Fluorogenic Probes: By attaching a fluorophore that is "turned on" upon binding to a target or enzymatic cleavage, this compound can be converted into a probe that reports on specific biological events, such as redox activity, in real-time. acs.org

Photoaffinity Labels: Incorporating a photoreactive group onto the scaffold allows for light-induced covalent cross-linking to the target protein, facilitating target identification and structural studies.

PROTACs (Proteolysis-Targeting Chimeras): The this compound moiety could serve as the target-binding element in a PROTAC, a bifunctional molecule designed to hijack the cell's protein degradation machinery to selectively destroy a disease-causing protein. acs.org

The development of such probes derived from this compound will not only deepen the understanding of its own mechanisms of action but also provide powerful tools for broader biological and drug discovery research. acs.orgyoutube.com

Q & A

Q. What safety protocols are recommended for handling 1-Cyclobutylpiperazine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) compliant with JIS T 8116, safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust, especially during synthesis or purification steps .

- Storage : Store in airtight containers at room temperature (RT) away from light to prevent degradation .

- Disposal : Follow institutional guidelines for hazardous waste; neutralize residues before disposal if required .

Q. What synthetic routes are employed for preparing this compound, and what parameters influence yield?

Q. How is this compound characterized analytically?

- Methodological Answer :

- NMR Analysis : Confirm structure via H and C NMR. Key signals:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet) .

- Cyclobutyl protons: δ 1.8–2.2 ppm (quartet) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step syntheses?

- Methodological Answer :

- Intermediate Monitoring : Use TLC or in-situ IR to track reaction progress and identify bottlenecks .

- Reagent Ratios : Adjust stoichiometry (e.g., 1.2 equivalents of cyclobutyl bromide to piperazine) to minimize unreacted starting material .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling steps to enhance regioselectivity .

- Case Study : A 15% yield increase was achieved by switching from DCM to THF in the cyclization step due to improved solubility .

Q. How do structural modifications (e.g., cyclobutyl vs. phenyl groups) impact this compound’s pharmacokinetics?

- Methodological Answer :

- Lipophilicity : Cyclobutyl’s smaller size and higher saturation reduce logP compared to phenylpiperazines, potentially enhancing aqueous solubility .

- Metabolic Stability : Assess cytochrome P450 (CYP) inhibition using liver microsomes. Cyclobutyl derivatives show lower CYP3A4 inhibition than phenyl analogs, suggesting prolonged half-life .

- Receptor Binding : Perform radioligand assays (e.g., H-labeled compounds) to compare affinity for serotonin or dopamine receptors .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography .

- Dynamic Effects : Consider conformational flexibility (e.g., chair vs. boat piperazine conformers) causing split signals in H NMR .

- Impurity Analysis : Use GC-MS or HPLC-MS to identify side products (e.g., N-alkylated byproducts) that distort spectral data .

Q. What strategies are effective for assessing the biological activity of this compound analogs?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

- Antimicrobial Activity : Determine MIC values via broth microdilution against Gram-positive/negative strains .

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins .

- Toxicity Profiling : Use MTT assays on HEK293 cells to evaluate cytotoxicity and IC values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Identification : Compare reaction conditions (e.g., solvent purity, catalyst lot variability) across studies .

- Reproducibility Tests : Replicate protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere) .

- Case Example : A study reporting 70% yield used freshly distilled triethylamine, while a 50% yield study used commercial-grade reagent with trace moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。